4-(4-Bromophenyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-Bromophenyl)pyridine derivatives has been explored through different routes. One notable method involves the synthesis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, showcasing a complex reaction pathway that leads to a structure where the pyridine ring adopts a distorted boat conformation. This synthesis process is characterized by IR, 1H NMR, and elemental analysis, underscoring the compound’s structural integrity and the precision required in its creation (Wangchun Xiang, 2009).
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)pyridine derivatives has been a subject of extensive study. For instance, the diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate exhibits two crystallographically independent molecules in the asymmetric unit, revealing insights into the planarity of the thieno[2,3-b]pyridine moiety and the stabilization of the crystal structure through intermolecular and intramolecular C—H⋯O hydrogen bonds (H. D. Armas et al., 2003).
Chemical Reactions and Properties
4-(4-Bromophenyl)pyridine undergoes a variety of chemical reactions that illustrate its reactivity and potential as a precursor for further chemical modifications. The compound is involved in cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac), indicating its versatility in forming complexes with significant luminescence properties. These complexes not only highlight the compound’s chemical reactivity but also its potential application in catalysis and material science (Chen Xu et al., 2014).
Physical Properties Analysis
The physical properties of 4-(4-Bromophenyl)pyridine and its derivatives reveal significant insights into their stability, solubility, and structural conformation. For instance, the synthesis and crystal structure analysis of a related compound provide data on crystallography, highlighting a distorted boat conformation of the pyridine ring and the presence of non-classical hydrogen bonds. These physical characteristics are crucial for understanding the compound's behavior in different environments and its potential applications (Wangchun Xiang, 2009).
Chemical Properties Analysis
The chemical properties of 4-(4-Bromophenyl)pyridine derivatives are marked by their reactivity and interaction with other chemical entities. The compound's involvement in the synthesis of cyclometalated complexes underscores its utility in forming bonds that are essential for catalytic and luminescent applications. This aspect of chemical reactivity demonstrates the compound's potential in synthetic chemistry and materials science (Chen Xu et al., 2014).
Scientific Research Applications
HPLC Method Development in Pharmaceutical Analysis
- HPLC Method for Impurity Quantification : A study by Wagh, Kothari, and Lokhande (2017) focused on developing a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (4-Bromophenyl){Pyridine-2-yl} Acetonitrile, a process impurity in Brompheniramine Maleate Active Pharmaceutical Ingredient. The study successfully established a specific, linear, accurate, precise, and robust HPLC method for quantifying this impurity at parts per million (ppm) levels, following the International Conference on Harmonisation (ICH) guidelines (Wagh, Kothari, & Lokhande, 2017).
Antibacterial Applications
- Synthesis and Antibacterial Testing : Jasril et al. (2013) synthesized three pyridine chalcones, including derivatives of 4-(4-Bromophenyl)pyridine, and tested their antibacterial properties. They found significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, demonstrating the potential of these compounds in antibacterial applications (Jasril et al., 2013).
Optical and Material Science Applications
Optical Properties in Polymer Synthesis : Koohmareh, Fallah, and Farnia (2014) synthesized new copolymers using 4[4-(alkoxy)phenyl]-2, 6-bis(4-bromophenyl)pyridines, which exhibit good solubility and optical properties. These polymers, with specific absorption peaks and band gap energies, show potential for applications in optoelectronics and material science (Koohmareh, Fallah, & Farnia, 2014).
Organic Optical Limiter Based on Reverse Saturable Absorption : Menezes et al. (2016) developed a derivative of 4-(4-Bromophenyl)pyridine, which exhibited properties suitable for use as an organic optical limiter. The compound showed thermal stability, transparent properties in the visible region, and nonlinear absorption, indicating its utility in optoelectronic applications (Menezes et al., 2016).
Future Directions
There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
4-(4-bromophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJBDJGUNDKZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312251 | |
Record name | 4-(4-Bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)pyridine | |
CAS RN |
39795-60-3 | |
Record name | 4-(4-Bromophenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39795-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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